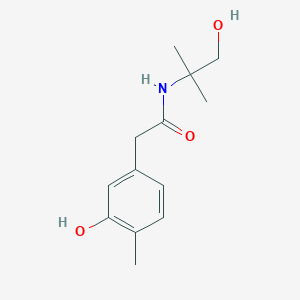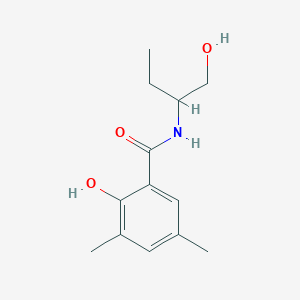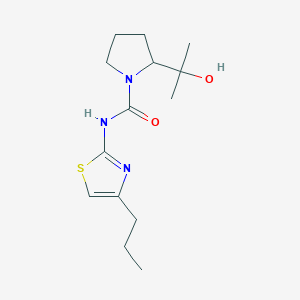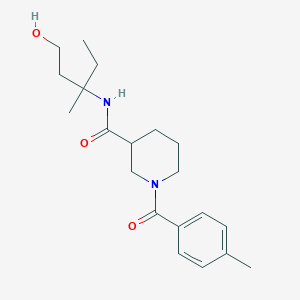![molecular formula C10H12N4O B6637986 [4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol, also known as MTPM, is a compound that has been extensively studied for its potential applications in scientific research. MTPM is a tetrazole-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Mécanisme D'action
The mechanism of action of [4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol is not yet fully understood, but it is thought to involve the modulation of GPCR activity. Specifically, [4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol has been shown to interact with the G protein-coupled receptor kinase 2 (GRK2), which plays a key role in regulating GPCR activity.
Biochemical and Physiological Effects:
[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol has been shown to exhibit a range of biochemical and physiological effects, including the modulation of GPCR activity, the inhibition of GRK2 activity, and the activation of certain signaling pathways. These effects suggest that [4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol may have potential applications in the treatment of a variety of diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol in lab experiments is its ability to modulate GPCR activity, which is a key target for many drugs. However, there are also some limitations to using [4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research on [4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol, including exploring its potential applications in the treatment of various diseases and conditions, investigating its mechanism of action in more detail, and developing new methods for synthesizing and using [4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol in lab experiments. Additionally, further research is needed to fully understand the potential advantages and limitations of using [4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol in scientific research.
Méthodes De Synthèse
The synthesis of [4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol can be achieved through a variety of methods, including the reaction of 4-[[(5-methyltetrazol-1-yl)methyl]phenyl]boronic acid with methanol in the presence of a palladium catalyst. Other methods of synthesis have also been explored, including the use of microwave irradiation and other catalysts.
Applications De Recherche Scientifique
[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol has been shown to have a range of potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. One area of research where [4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol has shown promise is in the study of G protein-coupled receptors (GPCRs), which are involved in a variety of physiological processes and are targets for many drugs.
Propriétés
IUPAC Name |
[4-[(5-methyltetrazol-1-yl)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-8-11-12-13-14(8)6-9-2-4-10(7-15)5-3-9/h2-5,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHPWFMEFYWWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)



![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)



![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)
![[4-[[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]methyl]phenyl]methanol](/img/structure/B6638008.png)